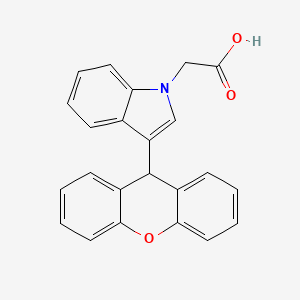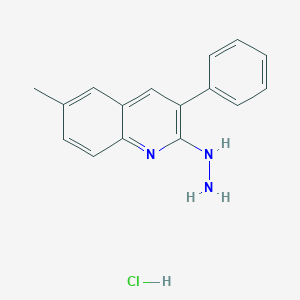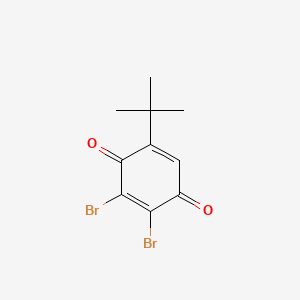
2,3-Dibromo-tert-butyl-p-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-tert-butyl-p-benzoquinone is an organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-tert-butyl-p-benzoquinone typically involves the bromination of tert-butyl-p-benzoquinone. The reaction is carried out using bromine (Br2) in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions usually require a controlled temperature to prevent over-bromination and to ensure the selective formation of the 2,3-dibromo derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield. The reaction is monitored closely to maintain optimal conditions and to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-tert-butyl-p-benzoquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dibromo-tert-butyl-p-benzoquinone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex quinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism by which 2,3-Dibromo-tert-butyl-p-benzoquinone exerts its effects involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. This property is crucial in its biological activities, where it can interfere with cellular redox processes. The molecular targets include enzymes involved in oxidative stress pathways, and the compound can modulate these pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-p-benzoquinone: Another quinone with tert-butyl groups but different bromine substitution.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A quinone with chlorine and cyano groups, known for its high reduction potential.
2,5-Dimethyl-1,4-benzoquinone: A methyl-substituted quinone with different reactivity.
Uniqueness
2,3-Dibromo-tert-butyl-p-benzoquinone is unique due to its specific bromine and tert-butyl substitutions, which confer distinct chemical reactivity and potential applications. The bromine atoms make it a good candidate for further functionalization, while the tert-butyl group provides steric hindrance, influencing its stability and reactivity.
Propriétés
Numéro CAS |
25762-86-1 |
|---|---|
Formule moléculaire |
C10H10Br2O2 |
Poids moléculaire |
321.99 g/mol |
Nom IUPAC |
2,3-dibromo-5-tert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Br2O2/c1-10(2,3)5-4-6(13)7(11)8(12)9(5)14/h4H,1-3H3 |
Clé InChI |
HCBKPGGQJQJYLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=O)C(=C(C1=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
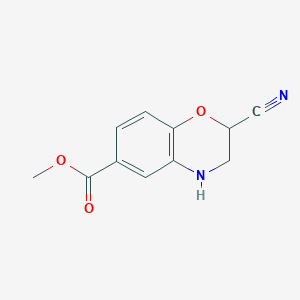
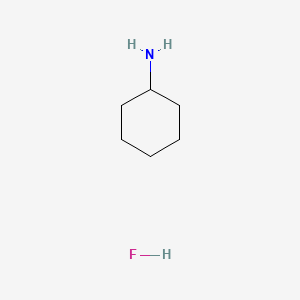

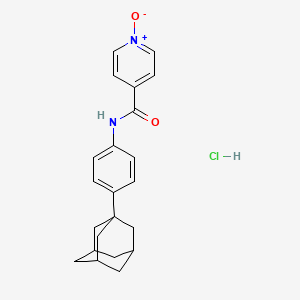

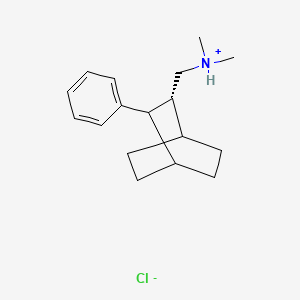
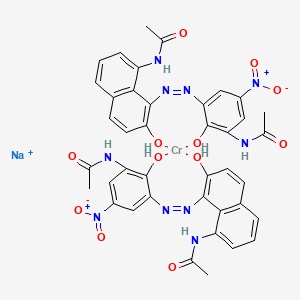
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
